JNK3 Isoform Selectivity: 2,5-Dimethyl-3-thienyl vs. Alternative Thiophene Regioisomers
In a systematic SAR study of thiophene-pyrazolourea JNK3 inhibitors, the 2,5-dimethyl-3-thienyl-substituted analogue (compound 6) exhibited a JNK3 inhibition IC50 of 0.05 μM, whereas the 2,4-dimethyl regioisomer analogue showed an IC50 of 0.31 μM, representing a 6.2-fold loss of potency [1]. Furthermore, the optimal JNK3 inhibitor in this series (compound 17), which incorporates the 2,5-dimethyl-3-thienyl motif, demonstrated an IC50 of 35 nM against JNK3 while exhibiting >1000-fold selectivity over JNK1 and JNK2 isoforms in a 374-kinase panel [2].
| Evidence Dimension | JNK3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.05 μM (compound 6); 35 nM (compound 17) |
| Comparator Or Baseline | 2,4-dimethyl thiophene regioisomer analogue: IC50 = 0.31 μM |
| Quantified Difference | 6.2-fold potency improvement for 2,5-dimethyl-3-thienyl vs. 2,4-dimethyl regioisomer |
| Conditions | Enzymatic JNK3 inhibition assay; compound 17 tested in 374-kinase selectivity panel |
Why This Matters
Procurement of the 2,5-dimethyl-3-thienyl building block enables direct synthesis of isoform-selective JNK3 inhibitors with validated sub-micromolar potency, whereas alternative thiophene substitution patterns yield significantly less active leads requiring additional optimization cycles.
- [1] Park, H., et al. (2020). Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 12(1), 24–29. doi:10.1021/acsmedchemlett.0c00533 View Source
- [2] Park, H., et al. (2020). Supplementary Information for Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters. View Source
